molecular formula C18H14 B1196701 1,6-Dimethylpyrene CAS No. 27984-16-3

1,6-Dimethylpyrene

Cat. No. B1196701
CAS RN: 27984-16-3
M. Wt: 230.3 g/mol
InChI Key: ZRMDNMCLOTYRPK-UHFFFAOYSA-N
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Description

1,6-Dimethylpyrene (DMP) is a polycyclic aromatic hydrocarbon (PAH), which is a type of organic compound consisting of multiple fused aromatic rings. It has a molecular formula of C18H14 .


Synthesis Analysis

The synthesis of 1,6-dimethylpyrene involves several steps. In one method, m-5 is added to anhydrous tetrahydrofuran in a three-necked flask, followed by the addition of a Grignard reagent of methyl bromide under an ice bath. The reaction is allowed to proceed at room temperature for 2 hours, after which an ammonium chloride solution is added to quench the reaction. The organic phases are then combined, dried over anhydrous sodium sulfate, and concentrated. The final product, m-37, is obtained by column chromatography with a yield of 86% .


Molecular Structure Analysis

The molecular structure of 1,6-Dimethylpyrene is characterized by its molecular formula C18H14 . Further details about its molecular structure can be obtained through techniques such as industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR .


Chemical Reactions Analysis

The chemical reactions involving 1,6-Dimethylpyrene are complex and can involve various methods such as reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates . More detailed information about these reactions can be found in the referenced papers .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • The synthesis of different derivatives of 1,6-Dimethylpyrene, such as 1,6-dimethyl-3,4,5,8,9,10-hexahydropyrene, and the recording of their NMR spectra to ascertain the location of double bonds has been a subject of research. This is crucial for understanding the molecular structure and chemical properties of these compounds (Clar, Mcandrew, & Sanigök, 1970).
  • Genotoxicity and Tumorigenic Potency :

    • The genotoxicity of 1,6-Dimethylpyrene, among other methylated polycyclic aromatic hydrocarbons, has been evaluated in the hepatocyte primary culture/DNA repair test. This kind of study is important for understanding the potential health risks associated with exposure to these compounds (Rice, Rivenson, Braley, & LaVoie, 1987).
  • Photophysical Properties and Applications :

    • The photophysical properties of 1,6-Dimethylpyrene derivatives have been studied for potential applications in designing OFF-ON fluorescent thiol probes, which are significant in biological and chemical sensing technologies (Ji et al., 2009).
    • Research on the introduction of N,N-dimethylamine substituents in 1,6-Dimethylpyrene has shown potential for activating aggregation-induced emission (AIE), which can be leveraged in materials science and photophysics (Sasaki et al., 2017).
  • Environmental Impact :

    • The mechanism of pyrene photochemical oxidation in aqueous and surfactant solutions, involving derivatives like 1,6-pyrenequinone, highlights the environmental chemistry aspects of 1,6-Dimethylpyrene. Understanding these mechanisms is crucial for environmental monitoring and remediation efforts (Sigman, Schuler, Ghosh, & Dabestani, 1998).

properties

IUPAC Name

1,6-dimethylpyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-11-3-5-13-8-10-16-12(2)4-6-14-7-9-15(11)17(13)18(14)16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMDNMCLOTYRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182265
Record name 1,6-Dimethylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dimethylpyrene

CAS RN

27984-16-3
Record name 1,6-Dimethylpyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027984163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dimethylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-DIMETHYLPYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7440720V4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
JE Rice, A Rivenson, J Braley… - Journal of Toxicology and …, 1987 - Taylor & Francis
The genotoxicity of 1‐methylpyrene, 1,6‐dimethylpyrene, 1‐methylfluorene, 9‐methylfluorene, and 1,9‐dimethylfluorene was evaluated in the hepatocyte primary culture/DNA repair test…
Number of citations: 48 www.tandfonline.com
E Clar, BA McAndrew, M Zander - Tetrahedron, 1967 - Elsevier
THE ESTABLISHMENT OF DOUBLE BOND CHARACTER IN METHYL DERIVATIVES OF PHENANTHRENE, PYRENE, CHRYSENE AND CORONENE BY NMR Page 1 THE …
Number of citations: 38 www.sciencedirect.com
M DellaGreca, A Fiorentino, M Isidori, M Lavorgna… - Phytochemistry, 2002 - Elsevier
Nine 9,10-dihydrophenanthrenes, three phenanthrenes and a related pyrene have been isolated from the wetland plant Juncus acutus. The structures have been attributed by means of …
Number of citations: 74 www.sciencedirect.com
JE Rice, NG Geddie, MC DeFloria… - … Hydrocarbons: A Decade …, 1988 - hero.epa.gov
The mutagenic activity of a series of monomethyl and dimethylpyrenes was assessed in cultured Salmonella-typhimurium cells. An S9 mix prepared from rat liver homogenate was used …
Number of citations: 9 hero.epa.gov
GZ Yang, HX Li, FJ Song, Y Chen - Helvetica chimica acta, 2007 - Wiley Online Library
A novel diterpene, named effusenone A (1a), which is the first reported rosane‐type diterpene from a Juncaceae plant, and three novel phenolic compounds, 5‐(hydroxymethyl)‐1‐…
Number of citations: 20 onlinelibrary.wiley.com
Y Niko, S Kawauchi, S Otsu, K Tokumaru… - The Journal of Organic …, 2013 - ACS Publications
We have systematically synthesized 1-, 3-, 6-, and 8-alkyl-substituted pyrene derivatives using the latest synthesis methods and investigated the effects of alkyl substitution on the …
Number of citations: 108 pubs.acs.org
R Kollock, H Frank, A Seidel, W Meinl, H Glatt - Toxicology, 2008 - Elsevier
Some methylated pyrenes can form DNA adducts in rat tissues after benzylic hydroxylation and sulpho conjugation. However, oxidation of the intermediate alcohols to carboxylic acids …
Number of citations: 14 www.sciencedirect.com
AK Jeevan, KR Gopidas - The Journal of Physical Chemistry B, 2021 - ACS Publications
Pyrene linked to two β-CD (CD = cyclodextrin; PY = pyrene) molecules (CD-PY-CD) and methylviologen (MV 2+ ) linked to two adamantane (AD) groups (AD-MV 2+ -AD) self-…
Number of citations: 5 pubs.acs.org
CL Firme, DM Araújo - Computational and Theoretical Chemistry, 2018 - Elsevier
Cyclophanes have several geometric restrictions in their structures due to formation of a closed circuit involving benzenoid rings and aliphatic bridges which cause instability. We have …
Number of citations: 10 www.sciencedirect.com
X Li, Y Qiao, X Wang, R Ma, T Li, Y Zhang… - Journal of natural …, 2019 - ACS Publications
Organic anion transporters 1 (OAT1) and 3 (OAT3) play important roles in the renal elimination of a range of substrate molecules. Little is known about natural products that can …
Number of citations: 9 pubs.acs.org

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